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molecular formula C9H5Cl2F3 B1632253 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene CAS No. 864725-22-4

1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Cat. No. B1632253
M. Wt: 241.03 g/mol
InChI Key: UYBQBUZXULIDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897630B2

Procedure details

To a mixture of tetrahydrofuran (33 mL), ethylene glycol dimethyl ether (33 mL), and 4 N aqueous potassium hydroxide (33 mL) in a 200 mL Fisher-Porter sealed tube was added 3,5-dichlorophenylboronic acid (8.72 g, 45.7 mmol) and 2-bromo-3,3,3-trifluoro-propene (10.0 g, 57.2 mmol), followed by the addition of tetrakis(triphenylphosphine)-palladium(0) (264 mg, 0.229 mmol). The mixture was heated to 75° C. for 3 h. Then the reaction mixture was partitioned between diethyl ether and water. The aqueous extract was washed with diethyl ether (2×20 mL). The organic extracts were combined, dried (MgSO4), and concentrated under reduced pressure to provide a residue. The residue was purified by silica gel chromatography and eluted with hexane to afford 4.421 g of the title compound as a clear oil.
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
8.72 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
264 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCCC1.[OH-].[K+].[Cl:8][C:9]1[CH:10]=[C:11](B(O)O)[CH:12]=[C:13]([Cl:15])[CH:14]=1.Br[C:20]([C:22]([F:25])([F:24])[F:23])=[CH2:21]>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.COCCOC>[Cl:8][C:9]1[CH:10]=[C:11]([C:20]([C:22]([F:25])([F:24])[F:23])=[CH2:21])[CH:12]=[C:13]([Cl:15])[CH:14]=1 |f:1.2,5.6.7.8.9|

Inputs

Step One
Name
Quantity
33 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
33 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
33 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
8.72 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)B(O)O
Name
Quantity
10 g
Type
reactant
Smiles
BrC(=C)C(F)(F)F
Step Three
Name
Quantity
264 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed tube
CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was partitioned between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
WASH
Type
WASH
Details
was washed with diethyl ether (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluted with hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC(=C1)C(=C)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.421 g
YIELD: CALCULATEDPERCENTYIELD 40.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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